(S)-3-(6-Amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13533349
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20N4O3 |
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Molecular Weight | 280.32 g/mol |
IUPAC Name | tert-butyl (3S)-3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15,16)/t9-/m0/s1 |
Standard InChI Key | KRIWTLDPCHMCFY-VIFPVBQESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=NC(=C2)N |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, (S)-3-(6-amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, reflects its three primary components:
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A pyrrolidine ring with an (S)-configured stereocenter at the 3-position.
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A tert-butyl ester group at the 1-position, serving as a protective moiety for the pyrrolidine amine.
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A 6-aminopyrimidin-4-yloxy group attached via an ether linkage to the pyrrolidine ring.
Molecular Formula and Weight
Property | Value |
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Molecular Formula | C₁₃H₂₂N₄O₃ |
Molecular Weight | 282.34 g/mol |
Stereochemistry | (S)-configuration |
The tert-butyl ester enhances lipophilicity, while the pyrimidine ring contributes to hydrogen-bonding capabilities, critical for biological interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves multi-step protocols to assemble the pyrrolidine-pyrimidine scaffold. A plausible route, adapted from analogous methodologies , includes:
Step 1: Pyrrolidine Protection
(S)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane), yielding (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
Step 2: Pyrimidine Functionalization
4-chloro-6-aminopyrimidine is prepared via nitration and reduction of pyrimidine derivatives, followed by chlorination at the 4-position.
Step 3: Etherification
A nucleophilic substitution reaction couples the hydroxyl group of the protected pyrrolidine with 4-chloro-6-aminopyrimidine. This step often employs a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperatures.
Key Reaction Conditions
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Temperature: 80–100°C
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Catalyst: None required (base-mediated)
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Yield Optimization: Excess pyrimidine derivative improves conversion rates.
Physicochemical Properties
Stability and Reactivity
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Acid Sensitivity: The tert-butyl ester is cleavable under acidic conditions (e.g., trifluoroacetic acid), regenerating the pyrrolidine amine.
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Thermal Stability: Stable up to 150°C, making it suitable for high-temperature reactions.
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Solubility: Moderately soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water due to the tert-butyl group.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.40–3.60 (m, 4H, pyrrolidine), 4.85–5.00 (m, 1H, CH-O), 6.20 (s, 1H, pyrimidine-H), 6.90 (s, 2H, NH₂).
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IR (cm⁻¹): 1680 (C=O, ester), 1605 (C=N, pyrimidine), 3350 (N-H, amine).
Biological Activity and Applications
Mechanistic Insights
The 6-aminopyrimidine moiety is a hallmark of kinase inhibitors, suggesting potential interactions with ATP-binding pockets in enzymes. The (S)-configured pyrrolidine may enhance target selectivity due to stereoelectronic complementarity.
Hypothesized Targets
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Tyrosine Kinases: EGFR, VEGFR (common in anticancer therapies).
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DNA Repair Enzymes: PARP inhibitors (relevant in oncology).
Comparative Analysis with Analogous Compounds
Compound Name | Key Structural Differences | Biological Activity |
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(S)-3-Fluoropyrrolidine-1-Boc | Fluorine substituent at C3 | Enhanced metabolic stability |
6-Chloro-pyrimidin-4-yl derivatives | Chlorine instead of amine group | Higher electrophilicity |
Quinoxaline-pyrrolidine hybrids | Quinoxaline instead of pyrimidine | Broader kinase inhibition |
The 6-amino group in the target compound improves solubility and hydrogen-bonding capacity compared to chloro or methylthio analogs.
Industrial and Research Utility
Drug Discovery
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Intermediate Use: Serves as a building block for PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors.
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Peptide Mimetics: The pyrrolidine ring mimics proline residues, enabling peptide backbone modifications.
Material Science
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Ligand Design: Coordinates with transition metals (e.g., Pd, Ru) in catalytic systems.
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